5-Norbornen-2-yl acetate

Ring-opening metathesis polymerization Living polymerization Molecular weight control

5-Norbornen-2-yl acetate (CAS 5257-37-4), also known as bicyclo[2.2.1]hept-5-en-2-yl acetate, is a functionalized norbornene derivative supplied commercially as an endo/exo isomeric mixture. This monomer features a strained bicyclic olefin core with an acetoxy substituent at the 2-position, enabling participation in ring-opening metathesis polymerization (ROMP) and vinyl-addition copolymerization while providing a hydrolytically labile ester functionality for post-polymerization modification.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 5257-37-4
Cat. No. B7767026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Norbornen-2-yl acetate
CAS5257-37-4
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2CC1C=C2
InChIInChI=1S/C9H12O2/c1-6(10)11-9-5-7-2-3-8(9)4-7/h2-3,7-9H,4-5H2,1H3
InChIKeyDRWRVXAXXGJZIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Norbornen-2-yl Acetate (CAS 5257-37-4) Procurement Specifications and Core Chemical Characteristics


5-Norbornen-2-yl acetate (CAS 5257-37-4), also known as bicyclo[2.2.1]hept-5-en-2-yl acetate, is a functionalized norbornene derivative supplied commercially as an endo/exo isomeric mixture . This monomer features a strained bicyclic olefin core with an acetoxy substituent at the 2-position, enabling participation in ring-opening metathesis polymerization (ROMP) and vinyl-addition copolymerization while providing a hydrolytically labile ester functionality for post-polymerization modification [1]. The compound is typically procured at >96-98% purity (GC) with a density of 1.044 g/mL at 25°C, boiling point of 73-76°C at 14 mmHg, and flash point of 62°C [2].

5-Norbornen-2-yl Acetate Cannot Be Interchanged with Unfunctionalized Norbornene or Alternative Ester Monomers


Substituting 5-norbornen-2-yl acetate with unfunctionalized norbornene or alternative norbornene derivatives in polymer synthesis results in fundamentally different material properties that are not interchangeable. Unfunctionalized polynorbornene produced via vinyl-addition polymerization exhibits poor solubility in common organic solvents and mechanical brittleness due to high stereoregularity, severely limiting its processability [1]. In contrast, the acetate-functionalized copolymer displays excellent solubility across common organic solvents and remains noncrystalline [2]. Furthermore, the acetoxy group provides a critical handle for post-polymerization derivatization via hydrolysis or transesterification, enabling subsequent functional group installation that is impossible with unfunctionalized norbornene [3]. The quantitative evidence below establishes that the presence and concentration of the acetate comonomer directly governs polymer solubility, thermal stability, and functional group density.

5-Norbornen-2-yl Acetate Quantitative Differentiation Evidence for Scientific Selection


Superior Living Polymerization Behavior of 5-Norbornen-2-yl Acetate Versus Cyclooctadiene in ROMP

In ROMP kinetics studies using automatic continuous online monitoring (ACOMP), 5-norbornen-2-yl acetate (NAc) demonstrated living polymerization behavior with target molecular masses achieved during the rapid first phase, whereas cyclooctadiene (COD) produced molar masses far below target values with pronounced degradative secondary phases [1][2]. The p(NAc) system maintained chain fidelity with no observable termination upon second monomer addition [2].

Ring-opening metathesis polymerization Living polymerization Molecular weight control

Controlled Ester Functional Group Incorporation of 5-Norbornen-2-yl Acetate in Vinyl-Addition Copolymerization

The acetate ester content in norbornene/5-norbornen-2-yl acetate copolymers can be systematically controlled across a wide compositional range by varying the monomer feed ratio [1][2]. Using bis(β-ketonaphthylamino)Ni(II)/B(C6F5)3/AlEt3 catalyst, incorporation rates of 7.6–54.1 mol% ester units were achieved at 30–90 mol% NBE-OCOMe in the feed [1]. With bis(β-ketonaphthylamino)Pd(II)/B(C6F5)3, incorporation of 0.9–23.5 mol% was controlled by varying feed ratios from 10–90% [2].

Vinyl-addition polymerization Copolymer composition control Functionalized polynorbornene

Enhanced Solubility of 5-Norbornen-2-yl Acetate Copolymers Versus Insoluble Unfunctionalized Polynorbornene

Copolymers incorporating 5-norbornen-2-yl acetate exhibit fundamentally different solubility behavior compared to unfunctionalized polynorbornene [1][2]. Unfunctionalized vinyl-addition polynorbornene is insoluble in common organic solvents due to high stereoregularity [2]. In contrast, NBE/NBE-OCOCH3 copolymers are noncrystalline and show good solubility in common organic solvents across all tested compositions [1][2].

Polymer solubility Processability Functional copolymer properties

High Thermal Stability Retention in 5-Norbornen-2-yl Acetate Copolymers

Copolymers containing 5-norbornen-2-yl acetate maintain excellent thermal stability comparable to or exceeding unfunctionalized polynorbornene [1][2]. NBE/NBE-OCOCH3 copolymers exhibited Td > 410°C with no observable glass transition temperature below 300°C using the Ni catalyst system [1]. The Pd catalyst system produced copolymers with thermal stability up to 350°C and confirmed noncrystalline character by WAXD [2].

Thermal stability Thermogravimetric analysis High-performance polymers

Block Copolymer Microphase Separation Using 5-Norbornen-2-yl Acetate in Ethylene Copolymerization

Block copolymerization of ethylene with 5-norbornen-2-yl acetate using a nickel catalyst system produces materials demonstrating microphase separation [1]. By manipulating ethylene pressure (50 psi for initial block, 1100 psi for second block), distinct blocks with varying acetate content form, as confirmed by narrow molecular weight distributions and transmission electron microscopy [1].

Block copolymer Microphase separation Nickel catalyst Ethylene copolymerization

Enantiopure (+)-endo-5-Norbornen-2-yl Acetate as Chiral Building Block for Carbocyclic Nucleoside Synthesis

(+)-endo-5-Norbornen-2-yl acetate serves as a defined stereochemical starting material for the synthesis of enantiomerically pure carbocyclic nucleoside analogues [1]. Starting from (+)-endo-5-norbornen-2-yl acetate (1), (-)-1-[(1R,3R,4R)-3-hydroxy-4-hydroxymethylcyclopentyl]-1H,3H-pyrimidine-2,4-dione was synthesized in a 6-step sequence [1].

Chiral building block Carbocyclic nucleoside Asymmetric synthesis

5-Norbornen-2-yl Acetate Recommended Application Scenarios Based on Verified Performance Evidence


Precision Synthesis of Functionalized Block Copolymers via Living ROMP

Utilize 5-norbornen-2-yl acetate in ROMP for applications requiring living polymerization characteristics with predictable molecular weight control and narrow polydispersity. As demonstrated by ACOMP kinetic studies, p(NAc) achieves target molecular masses with minimal secondary degradation compared to monomers like cyclooctadiene, and maintains active chain ends for sequential monomer addition [1]. This behavior is essential for synthesizing well-defined block copolymers, graft copolymers, and functionalized polymer architectures for advanced materials, drug delivery, or lithography applications.

Tuning Solubility and Processability in High-Performance Vinyl-Addition Polynorbornenes

Incorporate 5-norbornen-2-yl acetate as a comonomer with norbornene to produce vinyl-addition copolymers that are soluble in common organic solvents while retaining high thermal stability. Unlike unfunctionalized vinyl-addition polynorbornene, which is insoluble and difficult to process, NBE/NBE-OCOCH3 copolymers with 0.9–54.1 mol% ester incorporation exhibit excellent solubility and noncrystalline character [2][3]. This property enables solution casting, spin coating, and characterization by standard solution-based techniques, making these materials suitable for optical films, dielectric layers, and protective coatings.

Functional Polyolefin Synthesis via Nickel-Catalyzed Ethylene Copolymerization

Employ 5-norbornen-2-yl acetate in nickel-catalyzed copolymerization with ethylene to produce functionalized polyethylene bearing ester side groups [4]. The quasi-living polymerization process enables synthesis of high molecular weight functional polyolefins with narrow molecular weight distributions. By varying ethylene pressure and monomer feed ratios, block copolymers with microphase-separated morphologies can be produced [5]. These materials are valuable as compatibilizers, impact modifiers, and functional polyolefin precursors for adhesive formulations.

Stereocontrolled Synthesis of Carbocyclic Nucleoside Building Blocks

Procure enantiopure (+)-endo-5-norbornen-2-yl acetate as a chiral starting material for the asymmetric synthesis of carbocyclic nucleoside analogues [6]. The defined stereochemistry of the norbornenyl framework directs the stereochemical outcome of subsequent transformations, enabling the preparation of enantiomerically pure cyclopentane-containing nucleosides in 6 synthetic steps. This application is relevant for medicinal chemistry programs targeting antiviral and anticancer nucleoside therapeutics where absolute stereochemistry is critical for biological activity.

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